

Cimaterol-d7 chemical structure and properties

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Compound of Interest

Compound Name: Cimaterol-d7

Cat. No.: B565682

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An In-depth Technical Guide to **Cimaterol-d7**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimaterol-d7 is the deuterated isotopologue of Cimaterol, a potent β -adrenergic receptor agonist. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Cimaterol-d7**. It is primarily utilized as an internal standard for the accurate quantification of Cimaterol in complex biological matrices using mass spectrometry-based analytical techniques. This guide details its mechanism of action through the β -adrenergic signaling pathway, provides methodologies for its use in analytical protocols, and presents its known chemical and pharmacological data in structured tables.

Chemical Structure and Properties

Cimaterol-d7 is a synthetic compound where seven hydrogen atoms in the isopropyl group of Cimaterol have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry analysis, as it is chemically identical to Cimaterol but has a distinct, higher mass.

Chemical Structure:

- Systematic Name: 2-amino-5-[1-hydroxy-2-[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-benzonitrile^[1]

- Synonyms: CL 263780-d7, Cimaterolum-d7[1][2]

The chemical structure of **Cimaterol-d7** is as follows:

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Table 1: Physicochemical Properties of **Cimaterol-d7**

Property	Value	Reference
CAS Number	1228182-44-2	[2]
Molecular Formula	C ₁₂ H ₁₀ D ₇ N ₃ O	
Molecular Weight	226.33 g/mol	
Appearance	Off-White Solid	
Purity	≥98%	
Solubility	Soluble in DMF, DMSO, and Methanol	
Storage	-20°C	
Stability	≥ 4 years (at -20°C)	

Pharmacological Properties and Mechanism of Action

Cimaterol, and by extension **Cimaterol-d7**, is a potent agonist of β -adrenergic receptors. It exhibits high affinity for β_1 and β_2 receptors and a lower affinity for β_3 receptors. The primary

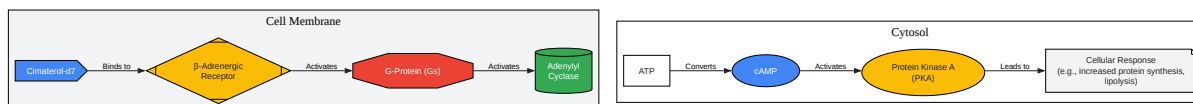
use of Cimaterol has been in veterinary medicine to increase muscle mass and reduce fat deposition in livestock.

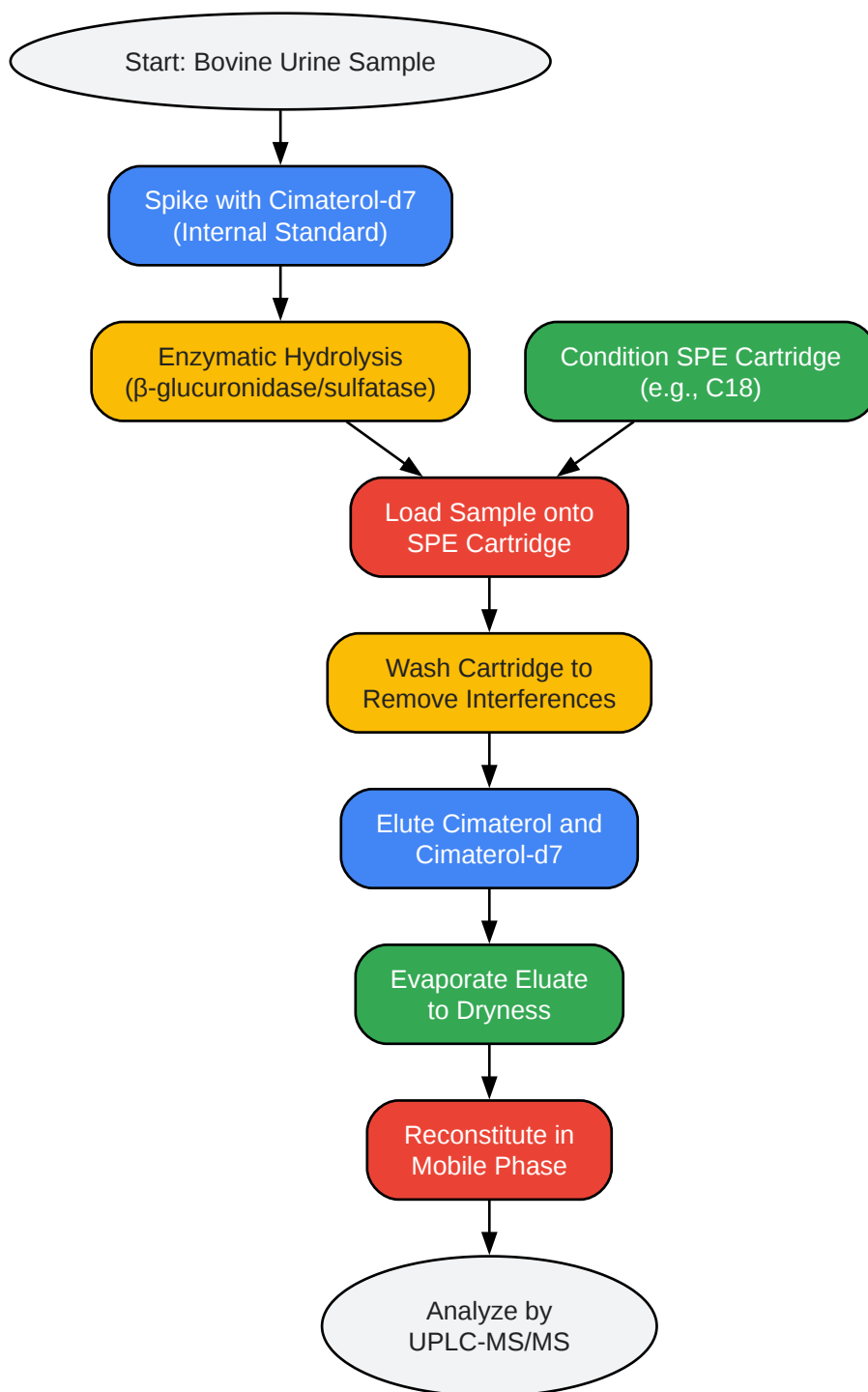
Table 2: Pharmacological Activity of Cimaterol

Receptor Subtype	pEC ₅₀ (human)	Reference
β ₁ -adrenergic receptor	8.13	
β ₂ -adrenergic receptor	8.78	
β ₃ -adrenergic receptor	6.62	

Signaling Pathway

As a β-adrenergic agonist, Cimaterol activates its target receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade, primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, leading to the physiological effects of the agonist, such as increased muscle protein synthesis and lipolysis.





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References

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